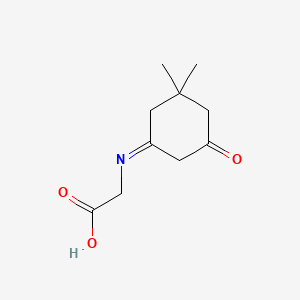
2'-isopropoxybiphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and synthesis of specific aromatic carboxamides like "2'-isopropoxybiphenyl-4-carboxamide" play a crucial role in various fields of chemistry due to their versatile chemical properties and potential applications in materials science, pharmaceuticals, and organic electronics. These compounds are particularly interesting for their structural peculiarities and the possibility to modify their physical and chemical properties through functionalization.
Synthesis Analysis
The synthesis of similar aromatic carboxamide compounds often involves advanced organic synthesis techniques such as microwave-assisted synthesis, Suzuki coupling, and Chan-Evans-Lam coupling reactions. For instance, Novanna et al. (2020) demonstrated an efficient microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives, showcasing the utility of these methods in creating complex biaryl structures with significant fluorescence properties (Novanna, Kannadasan, & Shanmugam, 2020).
Molecular Structure Analysis
Aromatic polyamides and carboxamides exhibit a wide range of molecular structures, which significantly influence their physical and chemical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate their molecular structures, providing insights into their conformation and stability. Studies like those conducted by Shen et al. (2013) can give detailed information on the molecular conformation and packing in crystals of similar compounds (Shen, Chen, Wu, & Dong, 2013).
Chemical Reactions and Properties
Compounds within the scope of "2'-isopropoxybiphenyl-4-carboxamide" can participate in various chemical reactions, highlighting their reactivity and functional versatility. These reactions include but are not limited to, nucleophilic substitution reactions, carbocyclization, and cross-coupling reactions, which can be leveraged to introduce or modify functional groups in the compound's structure. For example, the work of Dai et al. (2008) on the Ugi four-component reaction and Heck carbocyclization offers insight into the types of chemical transformations these compounds can undergo (Dai, Shi, & Wu, 2008).
Physical Properties Analysis
The physical properties of aromatic carboxamides, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science. These properties are influenced by the compound's molecular structure, specifically the presence and position of functional groups. Studies like those by Gutch et al. (2003) and Hsiao et al. (2000) provide valuable information on the solubility, thermal stability, and glass transition temperatures of polyamides derived from similar compounds (Gutch, Banerjee, & Jaiswal, 2003); (Hsiao, Yang, & Chen, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and development of new carboxamides is a vibrant field of research, particularly in the development of new pharmaceuticals and agrochemicals. Future research will likely continue to explore the vast structural diversity of carboxamides, leading to new compounds with unique and useful properties .
Eigenschaften
IUPAC Name |
4-(2-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLSSNLFZCGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Isopropoxybiphenyl-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)
![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)
![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)
